(1-(4-methylbenzyl)-4,4-dioxido-1H-benzo[e][1,3,4]thiadiazin-3-yl)(morpholino)methanone
Description
Properties
IUPAC Name |
[1-[(4-methylphenyl)methyl]-4,4-dioxo-4λ6,1,2-benzothiadiazin-3-yl]-morpholin-4-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O4S/c1-15-6-8-16(9-7-15)14-23-17-4-2-3-5-18(17)28(25,26)19(21-23)20(24)22-10-12-27-13-11-22/h2-9H,10-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYUBZAMAQCLMJL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C3=CC=CC=C3S(=O)(=O)C(=N2)C(=O)N4CCOCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The compound, also known as [1-[(4-methylphenyl)methyl]-4,4-dioxo-4lambda6,1,2-benzothiadiazin-3-yl]-morpholin-4-ylmethanone, is a derivative of the 1,3,4-thiadiazole class. Compounds in this class have been shown to interact with various enzymes such as thymidylate synthase, HDAC, topoisomerase II, telomerase, and thymidine phosphorylase. These enzymes play crucial roles in cellular processes, including DNA replication and cell proliferation.
Mode of Action
The compound’s mode of action is likely to involve the inhibition of these enzymes, thereby disrupting processes related to DNA replication. This could potentially inhibit the replication of both bacterial and cancer cells.
Biochemical Pathways
The inhibition of these enzymes affects multiple biochemical pathways. For instance, the inhibition of thymidylate synthase disrupts the synthesis of thymidine monophosphate, a necessary component for DNA replication and repair. Similarly, the inhibition of topoisomerase II interferes with DNA replication and transcription.
Biological Activity
The compound (1-(4-methylbenzyl)-4,4-dioxido-1H-benzo[e][1,3,4]thiadiazin-3-yl)(morpholino)methanone is a derivative of the benzo[e][1,3,4]thiadiazine class, known for its diverse biological activities and potential therapeutic applications. This article aims to explore the biological activity of this compound, highlighting its pharmacological properties, synthesis methods, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : CHNOS
- Molecular Weight : 399.47 g/mol
- CAS Number : 1251623-69-4
The compound features a benzo[e][1,3,4]thiadiazine core with a morpholino group, which enhances its chemical reactivity and potential biological interactions.
Biological Activities
Research indicates that compounds with similar structural motifs often exhibit significant biological activities. The presence of the thiadiazine and morpholino groups suggests various pharmacological properties:
- Anticancer Activity : Thiadiazole derivatives have shown promising results in inhibiting cancer cell proliferation. For instance, studies on related compounds demonstrated effective inhibition against cancer cell lines such as HEPG2 with EC values comparable to established drugs .
- MAO Inhibition : Some derivatives demonstrate inhibitory activity against monoamine oxidase (MAO), which is crucial in regulating neurotransmitters. For example, certain thiadiazole compounds have been identified as potent MAO-A inhibitors with IC values in the low micromolar range .
Synthesis Methods
The synthesis of this compound typically involves several steps:
- Formation of the Thiadiazine Core : Cyclization of appropriate precursors under basic conditions.
- Introduction of the Benzyl Group : Nucleophilic substitution using 4-methylbenzyl chloride.
- Attachment of the Morpholino Group : Another nucleophilic substitution involving morpholine.
These methods require careful control of reaction conditions to ensure high yields and purity.
Case Studies and Research Findings
Several studies have been conducted to evaluate the biological activity of thiadiazole derivatives:
- Antiproliferative Studies :
- MAO Inhibition Studies :
Comparative Analysis with Similar Compounds
The biological activities of this compound can be compared with other related compounds:
| Compound Name | Structure | Biological Activity |
|---|---|---|
| (1-(4-chlorobenzyl)-4,4-dioxido-1H-benzo[e][1,3,4]thiadiazin-3-yl)(morpholino)methanone | Structure | Potential anticancer agent |
| (1-(4-fluorobenzyl)-4,4-dioxido-1H-benzo[e][1,3,4]thiadiazin-3-yl)(morpholino)methanone | Structure | Enhanced lipophilicity |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
The target compound shares structural motifs with several classes of heterocycles, including thiazinanes, thiadiazoles, and thiazolidinones. Key comparisons are summarized below:
Substituent Effects
- Morpholino Group: The morpholino methanone in the target compound contrasts with morpholinoimino groups in thiazolidinones (e.g., 3 in ).
- 4-Methylbenzyl vs. Aryloxy/Thio Groups: Unlike thiadiazoles (e.g., 3d) with phenoxy substituents, the 4-methylbenzyl group in the target compound introduces lipophilicity, which could enhance membrane permeability but reduce aqueous solubility .
- Sulfone vs.
Pharmacological Activities
While direct data on the target compound are unavailable, structurally related compounds exhibit notable activities:
- Thiadiazoles : Compounds such as 3d and 6a-j () are explored for antimicrobial and anticancer applications due to their electrophilic sulfur centers .
- Thiazolidinones: Morpholino-containing analogs (e.g., 3) show promise in enzyme inhibition, with yields exceeding 80% in synthesis .
- Thiadiazinones: Morpholino-substituted derivatives (e.g., 2a) are synthesized under mild conditions (THF, 20°C) and may target neurological pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
